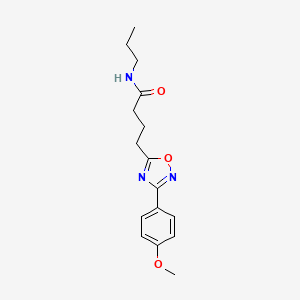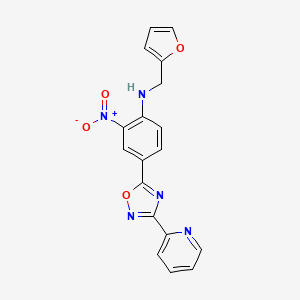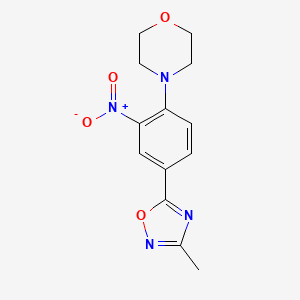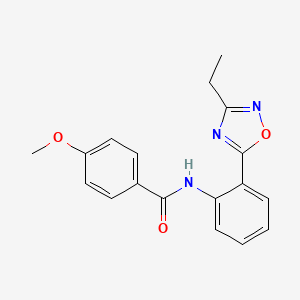
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide involves its ability to modulate the activity of GABA(A) receptors. This compound has been shown to enhance the activity of these receptors, leading to increased inhibition of neuronal activity. This effect is thought to underlie its potential as a treatment for epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide include its ability to modulate the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. This compound has also been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide in lab experiments is its ability to selectively modulate the activity of GABA(A) receptors. This makes it a useful tool for investigating the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low solubility, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, further investigation into its mechanism of action and its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more soluble analogs of this compound may enhance its usefulness as a tool for investigating GABA(A) receptor function.
Métodos De Síntesis
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide involves several steps, including the reaction of 4-methoxybenzohydrazide with propionic anhydride to form the corresponding propionic acid hydrazide. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine and N-propylbutyric acid chloride to produce the final product.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have activity as a modulator of GABA(A) receptors, which are involved in the regulation of neuronal excitability. Additionally, it has been investigated for its potential as a treatment for epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-11-17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPISPPAAIMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)




![3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690298.png)
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7690303.png)

